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Compound of Interest

Compound Name:
4-Chloro-3-

(trifluoromethoxy)benzaldehyde

Cat. No.: B1632087 Get Quote

An In-Depth Technical Guide to 4-Chloro-3-(trifluoromethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3-
(trifluoromethoxy)benzaldehyde, a key building block in modern synthetic chemistry. Its

unique trifluoromethoxy and chloro substitutions on the benzaldehyde scaffold make it a

valuable reagent in the synthesis of complex organic molecules, particularly in the fields of

pharmaceutical and agrochemical development. This document will delve into its chemical and

physical properties, synthesis, and reactivity, and highlight its applications with a focus on drug

discovery.

Introduction
4-Chloro-3-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde that has garnered

significant interest in organic synthesis. The presence of both a trifluoromethoxy group and a

chlorine atom on the benzene ring imparts distinct electronic properties that influence its

reactivity and the characteristics of its derivatives. The trifluoromethoxy group, in particular, is a

bioisostere of the methoxy group but with significantly different electronic and lipophilic

properties, often leading to improved metabolic stability and bioavailability in drug candidates.
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This guide will serve as a detailed resource for professionals utilizing this compound in their

research and development endeavors.

Core Molecular Attributes
A precise understanding of the fundamental molecular characteristics of 4-Chloro-3-
(trifluoromethoxy)benzaldehyde is paramount for its effective application in synthesis.

Molecular Formula and Weight
The chemical identity of this compound is defined by its molecular formula and weight.

Molecular Formula: C8H4ClF3O2[1]

Molecular Weight: 224.56 g/mol [1]

These values are fundamental for stoichiometric calculations in chemical reactions.

Chemical Structure
The arrangement of atoms and functional groups dictates the reactivity of the molecule.

Caption: Chemical structure of 4-Chloro-3-(trifluoromethoxy)benzaldehyde.

Physicochemical Properties
The physical and chemical properties of 4-Chloro-3-(trifluoromethoxy)benzaldehyde are

critical for its handling, storage, and use in reactions.
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Property Value

CAS Number 886499-59-8[1]

Boiling Point 222.2±35.0 °C (Predicted)[1]

Density 1.463±0.06 g/cm³ (Predicted)[1]

Water Solubility Insoluble in water[1]

Storage Temperature 0-8 °C[1]

Sensitivity Air Sensitive[1]

Note on a Structurally Similar Compound: It is crucial to distinguish 4-Chloro-3-
(trifluoromethoxy)benzaldehyde from the similarly named 4-Chloro-3-

(trifluoromethyl)benzaldehyde. The latter has a different molecular formula (C8H4ClF3O),

molecular weight (208.56 g/mol ), and CAS number (34328-46-6).[2][3] This distinction is vital

to avoid errors in experimental design and execution.

Synthesis and Reactivity
While specific proprietary synthesis methods may vary, the general approach to synthesizing 4-
Chloro-3-(trifluoromethoxy)benzaldehyde often involves the formylation of a corresponding

substituted benzene ring.

General Synthetic Approach
A plausible synthetic route could involve the following conceptual steps:

1-Chloro-2-(trifluoromethoxy)benzene

4-Chloro-3-(trifluoromethoxy)benzaldehyde

Formylation

Formylation Reagent
(e.g., Vilsmeier-Haack or Gattermann-Koch)

Click to download full resolution via product page

Caption: Conceptual synthetic pathway to 4-Chloro-3-(trifluoromethoxy)benzaldehyde.
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Key Reactivity
The aldehyde functional group is the primary site of reactivity, undergoing a variety of

transformations:

Oxidation: Can be oxidized to the corresponding carboxylic acid.

Reduction: Can be reduced to the corresponding benzyl alcohol.

Reductive Amination: Reacts with amines in the presence of a reducing agent to form

substituted benzylamines.

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

Aldol Condensation: Can participate in condensations with enolates.

Henry Reaction: Reacts with nitroalkanes to form β-nitro alcohols.

The electron-withdrawing nature of the trifluoromethoxy and chloro groups can influence the

reactivity of the aldehyde and the benzene ring.

Applications in Drug Discovery and Development
The unique structural features of 4-Chloro-3-(trifluoromethoxy)benzaldehyde make it a

valuable precursor in the synthesis of various pharmaceutical agents.

Role as a Synthetic Intermediate
This compound serves as a key building block for introducing the 4-chloro-3-

(trifluoromethoxy)phenyl moiety into larger, more complex molecules. This is particularly

relevant in the development of kinase inhibitors, GPCR modulators, and other targeted

therapies where the specific substitution pattern can contribute to binding affinity and

selectivity.

Contribution of the Trifluoromethoxy Group
The trifluoromethoxy group is often incorporated into drug candidates to:

Enhance Lipophilicity: This can improve membrane permeability and oral absorption.
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Increase Metabolic Stability: The C-F bonds are highly stable to metabolic degradation,

which can prolong the half-life of a drug.

Modulate pKa: The electron-withdrawing nature of the group can alter the acidity or basicity

of nearby functional groups, impacting drug-target interactions.

Experimental Protocols
The following are generalized protocols for common reactions involving 4-Chloro-3-
(trifluoromethoxy)benzaldehyde. Researchers should adapt these based on their specific

substrates and experimental conditions.

Protocol: Reductive Amination
Objective: To synthesize a secondary amine from 4-Chloro-3-
(trifluoromethoxy)benzaldehyde and a primary amine.

Materials:

4-Chloro-3-(trifluoromethoxy)benzaldehyde

Primary amine (e.g., aniline)

Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Acetic acid (catalytic amount)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Round-bottom flask

Magnetic stirrer
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Separatory funnel

Procedure:

Dissolve 4-Chloro-3-(trifluoromethoxy)benzaldehyde (1.0 eq) and the primary amine (1.1

eq) in DCM in a round-bottom flask.

Add a catalytic amount of acetic acid to the solution.

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

Stir the reaction at room temperature for 12-24 hours.

Quench the reaction by slowly adding saturated sodium bicarbonate solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography.

4-Chloro-3-(trifluoromethoxy)benzaldehyde + Primary Amine Imine Formation
(Catalytic Acid)

Reduction
(Sodium Triacetoxyborohydride) Workup and Purification Secondary Amine Product

Click to download full resolution via product page

Caption: Workflow for a typical reductive amination reaction.

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-
Chloro-3-(trifluoromethoxy)benzaldehyde.
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Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause

respiratory irritation.[1]

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only

outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye

protection/face protection.[1]

First Aid:

If on skin: Wash with plenty of soap and water.[1]

If inhaled: Remove victim to fresh air and keep at rest in a position comfortable for

breathing.[1]

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.[1]

Conclusion
4-Chloro-3-(trifluoromethoxy)benzaldehyde is a versatile and valuable reagent for the

synthesis of complex organic molecules. Its unique combination of functional groups and

substituents provides a platform for introducing desirable physicochemical properties into target

compounds, particularly in the realm of drug discovery. A thorough understanding of its

properties, reactivity, and handling is essential for its safe and effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-Chloro-3-(trifluoromethoxy)benzaldehyde molecular
weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632087#4-chloro-3-trifluoromethoxy-benzaldehyde-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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